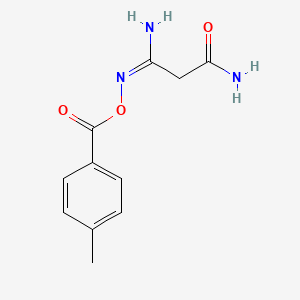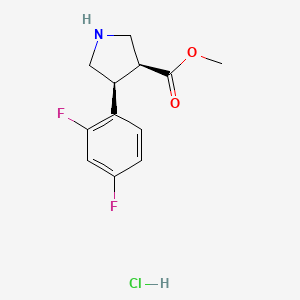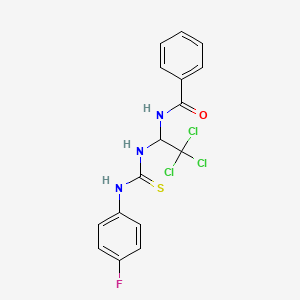
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is an organic compound characterized by its unique structure, which includes an amino group, a carbamoyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with appropriate reagents to introduce the amino and carbamoyl groups. One common method involves the use of carbamoylation reactions, where a carbamoyl chloride reacts with an amine to form the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as indium triflate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (Z)-(1-Amino-2-carbamoylethylidene)amino benzoate
- (Z)-(1-Amino-2-carbamoylethylidene)amino 4-chlorobenzoate
- (Z)-(1-Amino-2-carbamoylethylidene)amino 4-nitrobenzoate
Uniqueness
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
[(E)-(1,3-diamino-3-oxopropylidene)amino] 4-methylbenzoate |
InChI |
InChI=1S/C11H13N3O3/c1-7-2-4-8(5-3-7)11(16)17-14-9(12)6-10(13)15/h2-5H,6H2,1H3,(H2,12,14)(H2,13,15) |
InChI Key |
BMGMYDWGAVMMDD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(\CC(=O)N)/N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)



![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)

![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)







